4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione” is a complex organic molecule that contains a quinazoline ring, a furan ring, and a thione group. Quinazolines are a class of organic compounds with a wide range of biological activities . Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazoline ring, furan ring, and thione group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazoline ring, furan ring, and thione group. Each of these functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
Medicinal Chemistry
Quinazoline derivatives, including “4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione”, are an important group of biologically active compounds in medicinal chemistry . They have drawn immense attention due to their significant biological activities .
Antifungal Activity
Quinazoline derivatives have been reported to show antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Activity
These compounds also exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antidiabetic Activity
Quinazoline derivatives have been found to have antidiabetic activity . This indicates their potential use in the management of diabetes.
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties . They have been used in the treatment of various types of cancers, including urinary bladder cancer .
Anti-inflammatory Activity
These compounds have shown anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.
Antibacterial Activity
Quinazoline derivatives have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antioxidant Activity
Lastly, these compounds have been found to have antioxidant activity . This indicates their potential use in the management of diseases caused by oxidative stress.
Mechanism of Action
Target of Action
The compound 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_115706 or 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione, is part of the 2-anilino quinazoline class . This class of compounds has been identified as potent antimalarial agents . Therefore, their primary targets are likely to be the parasites of the genus Plasmodium, particularly P. falciparum .
Mode of Action
It is suggested that the 4-nh group of the compound is required for binding to its cellular target . The compound’s interaction with its targets likely results in the arrest of the parasites at the ring phase of the asexual stage and also gametocytogenesis .
Biochemical Pathways
Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the plasmodium parasites, disrupting their ability to reproduce and spread within the host organism .
Pharmacokinetics
It is noted that during the optimization process of the 2-anilino quinazoline class, in vitro metabolism and solubility were improved . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The result of the compound’s action is the potent antimalarial activity against P. falciparum parasites, including multidrug-resistant strains . The compound arrests the parasites at the ring phase of the asexual stage and also gametocytogenesis , thereby inhibiting the parasites’ ability to reproduce and spread.
Safety and Hazards
properties
IUPAC Name |
4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWCNHNAUPPCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.